Cas no 1416439-58-1 (8-Aminoquinoline-3-carboxylic acid)

8-Aminoquinoline-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 8-aminoquinoline-3-carboxylic acid
- AK200350
- 3-Quinolinecarboxylic acid, 8-amino-
- FCH2309385
- Z1618000008
- 1416439-58-1
- DS-10229
- MFCD22690569
- A928744
- AKOS023411684
- EN300-263437
- CS-0155673
- 8-AMINOQUINOLINE-3-CARBOXYLICACID
- DB-141195
- AMY26450
- DTXSID401291185
- SB68425
- 8-Aminoquinoline-3-carboxylic acid
-
- MDL: MFCD22690569
- インチ: 1S/C10H8N2O2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,11H2,(H,13,14)
- InChIKey: GTIULENMBMXJGX-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C1=C([H])N=C2C(=C([H])C([H])=C([H])C2=C1[H])N([H])[H])=O
計算された属性
- せいみつぶんしりょう: 188.058577502g/mol
- どういたいしつりょう: 188.058577502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 76.2
8-Aminoquinoline-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-263437-0.05g |
8-aminoquinoline-3-carboxylic acid |
1416439-58-1 | 95% | 0.05g |
$159.0 | 2024-06-18 | |
eNovation Chemicals LLC | D256780-1g |
8-aminoquinoline-3-carboxylic acid |
1416439-58-1 | 95% | 1g |
$715 | 2024-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XR625-50mg |
8-Aminoquinoline-3-carboxylic acid |
1416439-58-1 | 95+% | 50mg |
1168.0CNY | 2021-07-10 | |
Chemenu | CM223409-1g |
8-Aminoquinoline-3-carboxylic acid |
1416439-58-1 | 95% | 1g |
$916 | 2021-08-04 | |
Ambeed | A216465-250mg |
8-Aminoquinoline-3-carboxylic acid |
1416439-58-1 | 95% | 250mg |
$131.0 | 2025-03-03 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A901107-250mg |
8-Aminoquinoline-3-carboxylic acid |
1416439-58-1 | ≥95% | 250mg |
3,437.10 | 2021-05-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR1870-100MG |
8-aminoquinoline-3-carboxylic acid |
1416439-58-1 | 95% | 100MG |
¥ 871.00 | 2023-04-03 | |
Enamine | EN300-263437-0.5g |
8-aminoquinoline-3-carboxylic acid |
1416439-58-1 | 95% | 0.5g |
$530.0 | 2024-06-18 | |
Enamine | EN300-263437-0.1g |
8-aminoquinoline-3-carboxylic acid |
1416439-58-1 | 95% | 0.1g |
$235.0 | 2024-06-18 | |
Chemenu | CM223409-1g |
8-Aminoquinoline-3-carboxylic acid |
1416439-58-1 | 95% | 1g |
$852 | 2023-01-02 |
8-Aminoquinoline-3-carboxylic acid 関連文献
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
8-Aminoquinoline-3-carboxylic acidに関する追加情報
8-Aminoquinoline-3-carboxylic Acid: A Comprehensive Overview
The compound with CAS No 1416439-58-1, known as 8-Aminoquinoline-3-carboxylic Acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and materials science. In this article, we will delve into its chemical structure, synthesis methods, biological activities, and recent advancements in its research.
8-Aminoquinoline-3-carboxylic Acid is an aromatic heterocyclic compound that combines the quinoline framework with an amino group at position 8 and a carboxylic acid group at position 3. The quinoline moiety is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, which contributes to the molecule's stability and reactivity. The amino group (-NH2) at position 8 introduces nucleophilic character, while the carboxylic acid group (-COOH) at position 3 imparts acidic properties. This combination makes 8-Aminoquinoline-3-carboxylic Acid a versatile building block for various chemical transformations.
Recent studies have highlighted the potential of 8-Aminoquinoline-3-carboxylic Acid as a precursor for synthesizing bioactive molecules. For instance, researchers have explored its role in the development of anti-inflammatory agents and anticancer drugs. The amino group can be readily modified to introduce functional groups that enhance bioavailability or target specific receptors. Similarly, the carboxylic acid group can participate in peptide coupling or esterification reactions, enabling the creation of complex molecular architectures.
The synthesis of 8-Aminoquinoline-3-carboxylic Acid typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the condensation of o-amino phenol with glyoxal or other carbonyl compounds to form the quinoline skeleton. Subsequent oxidation or functionalization steps are then employed to introduce the amino and carboxylic acid groups at specific positions. These methods have been optimized over time to improve yield and purity, making large-scale production feasible.
In terms of biological activity, 8-Aminoquinoline-3-carboxylic Acid has shown promise in inhibiting enzymes associated with chronic inflammatory diseases such as rheumatoid arthritis and neurodegenerative disorders. Its ability to modulate cytokine production and reduce oxidative stress has been validated in preclinical models, suggesting potential therapeutic applications. Furthermore, ongoing research is investigating its role as a scaffold for developing small-molecule inhibitors targeting oncogenic pathways.
From a materials science perspective, 8-Aminoquinoline-3-carboxylic Acid exhibits interesting photophysical properties that make it suitable for applications in optoelectronics and sensors. Its extended conjugation system allows for efficient charge transport and light absorption, which are critical for devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent advancements in self-assembling monolayers using this compound have demonstrated its potential for creating high-performance electronic materials.
Despite its promising attributes, further research is needed to fully harness the potential of 8-Aminoquinoline-3-carboxylic Acid across diverse fields. Collaborative efforts between chemists, biologists, and engineers are essential to address challenges related to scalability, toxicity profiling, and device integration.
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